molecular formula C15H25NO5 B2754465 5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid CAS No. 1807934-06-0

5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid

Cat. No.: B2754465
CAS No.: 1807934-06-0
M. Wt: 299.367
InChI Key: QSFWUZHDAIBWTO-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1807934-06-0, is a complex organic molecule with a molecular weight of 299.37 . Its IUPAC name is (E)-5-(3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)pent-4-enoic acid .


Synthesis Analysis

The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)21-13(19)16-11(10-20-15(16,4)5)8-6-7-9-12(17)18/h6,8,11H,7,9-10H2,1-5H3,(H,17,18)/b8-6+ . This indicates the molecular structure and the arrangement of atoms in the compound.


Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .

Scientific Research Applications

Synthesis of D-ribo-phytosphingosine

Lombardo et al. (2006) utilized a compound with a similar structure in the high-yield synthesis of D-ribo-phytosphingosine, leveraging microwave-enhanced cross metathesis as a key step. This process highlights the utility of such compounds in synthesizing complex biological molecules, which could have implications for drug development and the study of cellular membranes (Lombardo et al., 2006).

Chiral Oxazolidin-2-ones Preparation

Barta et al. (2000) described the practical one-pot preparation of chiral 4,5-disubstituted oxazolidan-2-ones, highlighting the compound's role as a chiral auxiliary. This method underscores its importance in asymmetric synthesis, which is fundamental for producing enantiomerically pure pharmaceuticals (Barta et al., 2000).

Development of Anticancer Agents

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including compounds similar to the specified oxazolidinone, to evaluate their cytotoxicity against human cancer cell lines. This research indicates the potential of such compounds in the development of new anticancer agents, showing promising activity against ovarian and oral cancers (Kumar et al., 2009).

Synthesis and Fungicidal Activity

Mao et al. (2012) developed novel compounds with the tert-butyl group for studying their fungicidal activities. The research demonstrates the chemical versatility of the tert-butyl group-containing compounds in creating molecules with potential agricultural applications, particularly in controlling fungal infections in crops (Mao et al., 2012).

Properties

IUPAC Name

(E)-5-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-11(10-20-15(16,4)5)8-6-7-9-12(17)18/h6,8,11H,7,9-10H2,1-5H3,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFWUZHDAIBWTO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=CCCC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N(C(CO1)/C=C/CCC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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